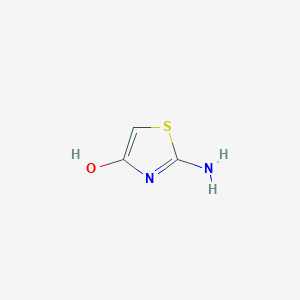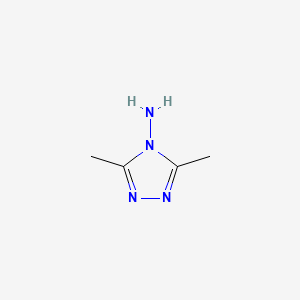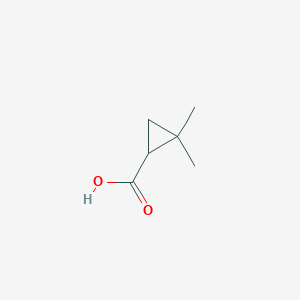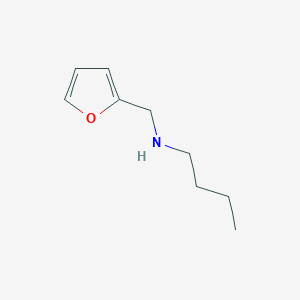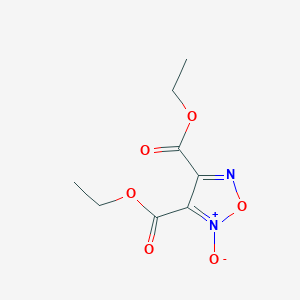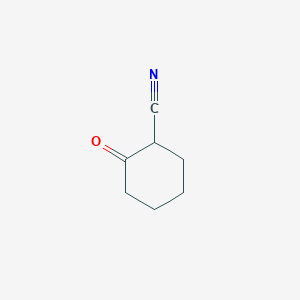
2-Oxocyclohexanecarbonitrile
描述
2-Oxocyclohexanecarbonitrile is an organic compound with the molecular formula C7H9NO It is characterized by a cyclohexane ring with a nitrile group and a ketone group attached to it
准备方法
Synthetic Routes and Reaction Conditions: 2-Oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with cyanide sources under basic conditions. The reaction typically proceeds as follows:
- Cyclohexanone is treated with a cyanide source such as sodium cyanide or potassium cyanide.
- The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to facilitate the nucleophilic addition of the cyanide ion to the carbonyl group of cyclohexanone.
- The resulting intermediate undergoes tautomerization to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
化学反应分析
Types of Reactions: 2-Oxocyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield amines or alcohols, depending on the reducing agent used.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like ammonia, alcohols, and amines are employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Amides, esters, or other substituted derivatives.
科学研究应用
2-Oxocyclohexanecarbonitrile finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and as a precursor for bioactive molecules.
Medicine: Research explores its use in drug development, particularly in designing molecules with therapeutic potential.
Industry: It is utilized in the production of fine chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-oxocyclohexanecarbonitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its mechanism may involve interaction with enzymes or receptors, leading to specific biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Cyclohexanone: Lacks the nitrile group, making it less reactive in certain nucleophilic addition reactions.
2-Cyanocyclohexanone: Similar structure but may exhibit different reactivity due to the position of functional groups.
Uniqueness: 2-Oxocyclohexanecarbonitrile is unique due to the presence of both a nitrile and a ketone group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
属性
IUPAC Name |
2-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMVCOUKVCLWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277557 | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-77-3 | |
| Record name | 4513-77-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-oxocyclohexanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclohexanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyanocyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7V86456G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Oxocyclohexanecarbonitrile react differently compared to other cyclic γ-bromo-β-oxonitriles in the presence of furan and silver oxide?
A1: Research indicates that this compound, unlike some of its counterparts, exhibits a distinct reactivity profile in the presence of furan and silver oxide. While compounds like 3-bromo-3-methyl-2-oxocyclohexanecarbonitrile and 3-bromo-2-oxocyclododecanecarbonitrile undergo a [4+3] cycloaddition to yield tricyclic adducts analogous to those formed from acyclic γ-bromo-β-oxonitriles, this compound takes a different route. [] It preferentially forms a tricyclic [3+2] cycloadduct, where the carbonyl oxygen forms a bond with an α-carbon of furan. This difference in reactivity highlights the influence of ring size and substituents on the reaction pathway. []
Q2: Can this compound be used as a building block for synthesizing more complex heterocyclic structures?
A2: Yes, this compound serves as a valuable precursor for the synthesis of pyrazolo[1,5-α]quinazolin-5-ones. [] Reacting this compound with anthranilic acid derivatives or their esters in refluxing ethanol doesn't yield the expected pyrazol-3-amines. Instead, a cascade condensation-intramolecular acylation occurs, directly producing the pyrazolo[1,5-α]quinazolin-5-ones in a single step. [] This efficient method bypasses the need for isolating intermediates, offering a streamlined approach to access these valuable heterocyclic scaffolds for further functionalization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




